Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
CAS No.: 886362-29-4
Cat. No.: VC2908629
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886362-29-4 |
---|---|
Molecular Formula | C18H26N2O4 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H26N2O4/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,19H2,1H3 |
Standard InChI Key | FKAQMJZSCMEXOB-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Properties
Comparative Analysis with Related Compounds
Table 1 presents a comparative analysis of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate with structurally related compounds, highlighting structural relationships and physicochemical differences:
Structural Derivatives and Analogs
Salt Forms
The hydrochloride salt of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate represents an important derivative with distinct physical and chemical properties. This salt form has been documented with the CAS Registry Number 1159826-30-8 and PubChem CID 46738163 . The conversion to a hydrochloride salt modifies several properties:
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Significantly enhances water solubility through the formation of an ionic species
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Improves stability against oxidation and other degradation pathways
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Alters crystalline structure, potentially improving solid-state characteristics
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Modifies the physiological absorption and distribution profile in biological systems
The hydrochloride salt has a molecular formula of C18H27ClN2O4 and a molecular weight of 370.9 g/mol, reflecting the addition of HCl to the parent compound . The existence of this salt form suggests pharmaceutical interest in the compound, as salt formation is a common strategy to enhance drug-like properties.
Structural Modifications
The multifunctional nature of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate provides numerous opportunities for structural modifications to generate novel derivatives with altered properties. Potential modifications include:
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Variation of the protecting group on the piperidine nitrogen (e.g., replacing benzyloxycarbonyl with tert-butyloxycarbonyl or fluorenylmethyloxycarbonyl)
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Modification of the ester group through transesterification or conversion to amides, thioesters, or other carboxylic acid derivatives
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Functionalization of the primary amine through alkylation, acylation, or conversion to other nitrogen-containing functional groups
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Introduction of substituents at various positions on the piperidine ring to explore steric and electronic effects
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Stereochemical modifications at the chiral center adjacent to the amino group
A related structural analog, Benzyl 4-(2-cyano-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, represents an example where the amino group is replaced with a cyano group, demonstrating how strategic functional group modifications can generate diverse compound libraries .
Analytical Characterization
Spectroscopic Properties
While comprehensive spectroscopic data for Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate are not available in the referenced sources, predicted spectroscopic characteristics based on structural features would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR would reveal characteristic signals for aromatic protons (approximately 7.2-7.4 ppm), benzyloxycarbonyl methylene protons (approximately 5.0-5.2 ppm), ethyl ester signals (quartet at approximately 4.1-4.2 ppm and triplet at approximately 1.2-1.3 ppm), and complex patterns for the piperidine ring protons.
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¹³C NMR would display signals for carbonyl carbons (approximately 170-175 ppm for the ester and 155-160 ppm for the carbamate), aromatic carbons (125-140 ppm), and aliphatic carbons of the piperidine ring and side chain.
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Infrared (IR) spectroscopy would exhibit characteristic absorption bands for:
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N-H stretching of the primary amine (approximately 3300-3500 cm⁻¹)
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C=O stretching of both the ester and carbamate groups (approximately 1700-1750 cm⁻¹)
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C-O stretching (approximately 1200-1250 cm⁻¹)
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Aromatic C=C stretching (approximately 1600 cm⁻¹)
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Mass spectrometry would likely show:
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Molecular ion peak at m/z 334 corresponding to the molecular weight
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Fragment ions resulting from cleavage of the benzyl group, loss of the ethyl ester, or fragmentation of the piperidine ring
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These spectroscopic techniques would be essential for structural confirmation and purity assessment during synthesis and analysis.
Chromatographic Analysis
For separation, identification, and quantification of Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, several chromatographic methods would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase conditions using C18 columns would be most appropriate
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Mobile phase systems likely consisting of acetonitrile/water gradients with modifiers such as formic acid or ammonium acetate to control pH and improve peak shape
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Detection via UV absorption (typically at 210-254 nm) or mass spectrometry would provide sensitivity and specificity
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Thin-Layer Chromatography (TLC):
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Silica gel plates with solvent systems containing combinations of ethyl acetate, hexanes, methanol, and ammonia
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Visualization methods could include UV detection and specialized staining reagents such as ninhydrin (which reacts with primary amines to produce colored spots)
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Gas Chromatography (GC):
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Likely requiring derivatization of the primary amine to enhance volatility
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Temperature programming to facilitate separation from related compounds
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Flame ionization or mass spectrometric detection for identification and quantification
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These analytical techniques would be valuable for monitoring reaction progress during synthesis, assessing purity of isolated material, and identifying potential impurities or structural analogs.
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